molecular formula C9H6Cl2F4O B14021790 2,2-Dichloro-1-(2-fluoro-6-(trifluoromethyl)phenyl)ethanol

2,2-Dichloro-1-(2-fluoro-6-(trifluoromethyl)phenyl)ethanol

Cat. No.: B14021790
M. Wt: 277.04 g/mol
InChI Key: DSKHRBNXAQULRK-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(2-fluoro-6-(trifluoromethyl)phenyl)ethanol is a chemical compound with the molecular formula C9H6Cl2F4O It is characterized by the presence of dichloro, fluoro, and trifluoromethyl groups attached to a phenyl ring, along with an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(2-fluoro-6-(trifluoromethyl)phenyl)ethanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-fluoro-6-(trifluoromethyl)benzaldehyde with chloroform in the presence of a base, followed by reduction to yield the desired product . The reaction conditions often include the use of solvents such as methanol, ethanol, or acetone, and the reactions are typically carried out at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods may also incorporate advanced purification techniques such as chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(2-fluoro-6-(trifluoromethyl)phenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, reduction may produce different alcohols, and substitution reactions can result in various substituted phenyl derivatives.

Scientific Research Applications

2,2-Dichloro-1-(2-fluoro-6-(trifluoromethyl)phenyl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2-Dichloro-1-(2-fluoro-6-(trifluoromethyl)phenyl)ethanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of electron-withdrawing groups like fluoro and trifluoromethyl can influence the compound’s reactivity and binding affinity to these targets. The pathways involved may include inhibition or activation of specific enzymes, leading to changes in metabolic processes or cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dichloro-1-(2-fluoro-6-(trifluoromethyl)phenyl)ethanol is unique due to the combination of dichloro, fluoro, and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential for various applications compared to similar compounds.

Properties

Molecular Formula

C9H6Cl2F4O

Molecular Weight

277.04 g/mol

IUPAC Name

2,2-dichloro-1-[2-fluoro-6-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H6Cl2F4O/c10-8(11)7(16)6-4(9(13,14)15)2-1-3-5(6)12/h1-3,7-8,16H

InChI Key

DSKHRBNXAQULRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(C(Cl)Cl)O)C(F)(F)F

Origin of Product

United States

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